![molecular formula C28H37F6N3O2 B12507202 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12507202.png)
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, cyclohexyl rings, and cyclobutene dione
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the cyclobutene dione core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the amino groups: This can be done through nucleophilic substitution reactions, where the amino groups are introduced to the cyclobutene dione core.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out efficiently on a larger scale.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the amino groups.
科学的研究の応用
3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipropylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione
- 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dihexylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione
Uniqueness
The uniqueness of 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(dipentylamino)cyclohexyl]amino}cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[2-(dipentylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37F6N3O2/c1-3-5-9-13-37(14-10-6-4-2)22-12-8-7-11-21(22)36-24-23(25(38)26(24)39)35-20-16-18(27(29,30)31)15-19(17-20)28(32,33)34/h15-17,21-22,35-36H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVNCRJIBUKAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C1CCCCC1NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
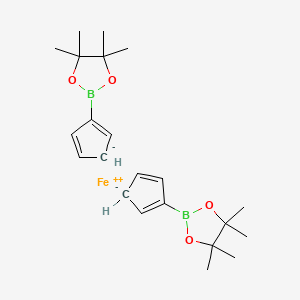

![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
![5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12507137.png)
![2(1H)-Quinoxalinone, 3-[(1E)-2-(3-pyridinyl)ethenyl]-](/img/structure/B12507141.png)
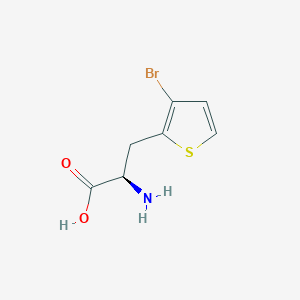
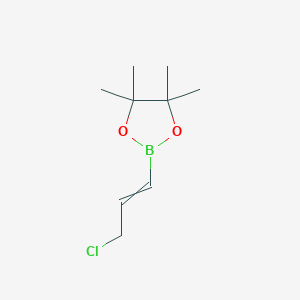

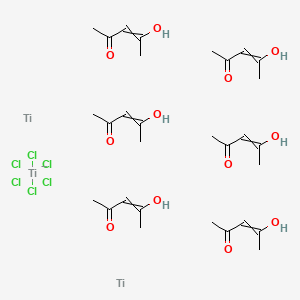
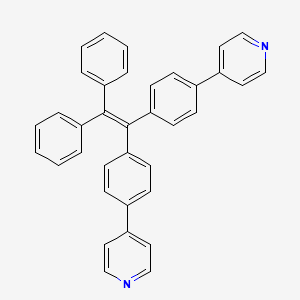

amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)
